Boc-6-aminohexanoic acid

Description

BenchChem offers high-quality Boc-6-aminohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-aminohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

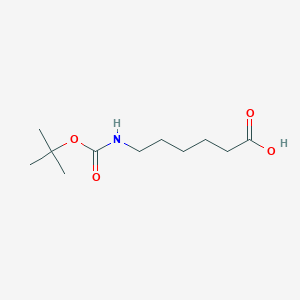

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFDYIJGNPVTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348464 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-29-1 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-6-Aminohexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-aminohexanoic acid, a synthetic derivative of the amino acid lysine, is a versatile bifunctional molecule widely employed in organic synthesis, medicinal chemistry, and drug development.[1] Its structure incorporates a terminal carboxylic acid, a six-carbon aliphatic chain, and an amine group protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This unique combination of features makes it an invaluable building block in peptide synthesis, a flexible linker in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), and a component in the development of various biomolecules and polymers.[3][4][5] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Identification

The structure of Boc-6-aminohexanoic acid is characterized by a linear six-carbon chain, conferring flexibility and hydrophobicity.[1] The terminal carboxylic acid allows for coupling reactions, while the Boc-protected amine prevents unwanted side reactions during synthesis, and can be deprotected under mild acidic conditions.[2][3]

| Identifier | Value |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Synonyms | Boc-ε-aminocaproic acid, N-Boc-6-aminohexanoic acid, 6-(Boc-amino)hexanoic acid, Boc-6-Ahx-OH |

| CAS Number | 6404-29-1 |

| Molecular Formula | C11H21NO4 |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)O |

| InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |

| InChI Key | RUFDYIJGNPVTAY-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of Boc-6-aminohexanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 231.29 g/mol | [6] |

| Appearance | White to off-white powder or colorless crystal | [3][7] |

| Melting Point | 35-40 °C | [3] |

| Boiling Point | 166 °C at 0.3 mmHg | [7] |

| Density | 1.065 g/cm³ | |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water. | [7] |

| Storage Conditions | 2-8 °C, under inert gas, moisture and heat sensitive | [3][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of Boc-6-aminohexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d6): δ 2.85 (q, J=13.2, 6.8 Hz, 2H), 2.15 (t, J=1.2 Hz, 2H), 1.47-1.43 (m, 4H), 1.34 (s, 9H), 1.22-1.18 (m, 2H).

-

¹³C NMR: The chemical shifts for the carbon atoms are influenced by their local electronic environment. The carbonyl carbon of the carboxylic acid typically appears in the 170-185 ppm range, while the carbonyl carbon of the Boc group is observed around 155-160 ppm. The carbons of the aliphatic chain resonate between 20-40 ppm, and the quaternary carbon and methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively.[1][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of Boc-6-aminohexanoic acid displays characteristic absorption bands for its functional groups.[11][12][13]

| Functional Group | Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aliphatic) | 2855-2923 | Sharp |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, sharp |

| C=O (Boc group) | ~1685 | Strong, sharp |

| N-H (Amide) | ~3361 | Medium |

| C-O | 1210-1320 | Strong |

| O-H bend | 900-960 | Broad |

Experimental Protocols

Synthesis of Boc-6-aminohexanoic acid

Principle: The synthesis involves the protection of the amino group of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Materials:

-

6-aminohexanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 6-aminohexanoic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Stir the mixture vigorously at room temperature overnight.

-

Separate the aqueous layer and wash it with ethyl acetate to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with cold hydrochloric acid, leading to the precipitation of the product.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization:

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 6. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

- 8. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Role and Incorporation of Boc-6-Aminohexanoic Acid in Peptide Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Boc-6-aminohexanoic acid, focusing on its mechanism of incorporation in peptide synthesis and its functional role as a molecular spacer. It includes quantitative data on its effects, detailed experimental protocols, and workflow visualizations to support advanced research and development.

Core Concept: Mechanism of Action as a Building Block

Boc-6-aminohexanoic acid (Boc-Ahx-OH) is a non-proteinogenic, N-terminally protected amino acid derivative. Its "mechanism of action" in peptide synthesis is not that of a reagent or catalyst, but rather that of a structural building block. Its primary function is to act as a flexible, hydrophobic linker or spacer within a peptide sequence or to conjugate peptides to other molecules.[1][2][3] This action is achieved through its controlled, stepwise incorporation during Solid-Phase Peptide Synthesis (SPPS).

The incorporation process relies on the principles of Boc/Bzl SPPS chemistry, which involves a repeating cycle of two key chemical transformations:

-

N-α-Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the growing peptide chain is removed.[4][5]

-

Peptide Bond Formation (Coupling): The free carboxyl group of the incoming Boc-6-aminohexanoic acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.[6][7]

This cyclical process allows for the precise insertion of the 6-aminohexanoic acid moiety at any desired position within the peptide chain.

Chemical Mechanism of Incorporation in Boc-SPPS

The incorporation of Boc-6-aminohexanoic acid follows the standard, well-established workflow of Boc-based Solid-Phase Peptide Synthesis.

Step 1: N-α-Boc Group Deprotection

Before the linker can be added, the N-terminal Boc group of the last coupled amino acid on the solid support must be removed. This is an acid-catalyzed process, typically using trifluoroacetic acid (TFA).[8][9]

The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[10][11]

-

Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to the departure of a stable tert-butyl carbocation and the formation of an unstable carbamic acid.[9][12]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free primary amine at the N-terminus of the peptide-resin.[10][11]

-

Salt Formation: Under the acidic conditions, the newly formed amine is protonated, forming a TFA salt.[10]

The generated tert-butyl cations are reactive and can cause side reactions, particularly with nucleophilic residues like Tryptophan or Methionine. Therefore, scavengers such as dithioethane (DTE) are often added to the TFA solution to quench these carbocations.[9]

Step 2: Neutralization

The protonated N-terminal amine (TFA salt) is unreactive for the subsequent coupling step and must be converted to the free amine. This is accomplished by washing the peptide-resin with a hindered organic base, most commonly N,N-diisopropylethylamine (DIEA), in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[6][9]

Step 3: Coupling of Boc-6-Aminohexanoic Acid

With the N-terminus of the peptide-resin deprotected and neutralized, the Boc-6-aminohexanoic acid is introduced to form the next peptide bond.

-

Carboxyl Group Activation: The carboxylic acid of Boc-6-aminohexanoic acid is activated to make it highly electrophilic. This is achieved using a variety of coupling reagents. Common methods include:

-

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) form a highly reactive O-acylisourea intermediate, which is then converted to a less-reactive HOBt-ester to minimize racemization before reacting with the amine.[4]

-

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxyl group in the presence of a base (DIEA) to form an activated ester, ready for rapid coupling.[5][6]

-

-

Peptide Bond Formation: The activated Boc-6-aminohexanoic acid is added to the peptide-resin. The nucleophilic N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon, forming a stable amide (peptide) bond.[7]

Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, completing one cycle. The process can then be repeated to elongate the peptide chain further.

Functional Roles and Applications

The incorporation of a 6-aminohexanoic acid linker serves several strategic purposes in peptide and drug design:

-

Flexible Spacer: The six-carbon alkyl chain provides significant conformational flexibility, allowing different domains of a peptide or a conjugated molecule to orient themselves optimally for biological interaction.[1][2]

-

Hydrophobicity Modulation: As a hydrophobic fragment, Ahx can increase the overall hydrophobicity of a peptide, which can enhance membrane permeability or improve coating efficiency in immunoassays.[2]

-

Spatial Separation: It is widely used to distance a peptide sequence from a solid support during synthesis, which can improve reaction kinetics for "difficult" sequences.[13] It is also used to separate bioactive peptides from other moieties like fluorescent dyes, cytotoxic drugs, or biotin (B1667282) tags, ensuring that neither part sterically hinders the function of the other.[1]

-

PROTAC Synthesis: Boc-6-aminohexanoic acid is a common building block for the linkers used in Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[][15][16]

Quantitative Data on Functional Impact

The inclusion of a 6-aminohexanoic acid (EACA) linker can significantly modulate the biological activity of a peptide. The following table summarizes data from a study where EACA was incorporated into peptides designed as plasmin inhibitors, demonstrating how its presence affects inhibitory potency (IC50).

| Peptide Sequence | Target Enzyme | IC50 (mM) | Reference |

| H-d-Ala-Phe-Lys-EACA-NH₂ | Plasmin | 0.02 | [17] |

| H-d-Ala-Phe-Lys-EACA-OH | Plasmin | 3.37 | [17] |

| H-d-Ala-Phe-EACA-OH | Plasmin | 10.89 | [17] |

| 6-Aminohexanoic Acid (EACA) alone | Plasmin | > 20 (No effect observed) | [17] |

| H-d-Ala-Phe-Lys-EACA-NH₂ | Thrombin | > 20 (Inactive) | [17] |

| H-d-Ala-Phe-Lys-EACA-OH | Thrombin | 3.85 | [17] |

Table 1: Quantitative data showing the effect of a 6-aminohexanoic acid (EACA) linker on the inhibitory activity of synthetic peptides against the serine proteases plasmin and thrombin. The data illustrates that incorporating the linker into a specific peptide sequence can dramatically increase potency and selectivity compared to the linker alone.[17]

Experimental Protocols

Materials and Reagents

-

Peptide-resin with a free N-terminal amine (pre-swollen in DCM)

-

Boc-6-aminohexanoic acid

-

Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

-

Coupling Reagents (HBTU/DIEA Method):

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA

-

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

-

Inert gas (Nitrogen or Argon)

Protocol for a Single Coupling Cycle of Boc-6-Aminohexanoic Acid

This protocol describes a standard manual procedure for coupling one molecule of Boc-6-aminohexanoic acid to a resin-bound peptide chain. Equivalents are based on the initial loading of the resin.

-

Resin Preparation:

-

Ensure the peptide-resin is in a suitable reaction vessel and has been swollen in DCM for at least 30 minutes.

-

-

Boc Deprotection:

-

Drain the swelling solvent.

-

Add the Deprotection Solution (50% TFA/DCM) to the resin (approx. 10 mL per gram of resin).

-

Agitate gently under an inert atmosphere for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes.[8]

-

Drain the solution.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Wash the peptide-resin with IPA (2 times) and then DCM (2 times).[8]

-

Add the Neutralization Solution (5-10% DIEA/DCM) and agitate for 5 minutes.

-

Drain and repeat the neutralization step one more time.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

-

Coupling Reaction (HBTU/DIEA Activation):

-

In a separate vessel, prepare the activated amino acid solution:

-

Dissolve Boc-6-aminohexanoic acid (3.0 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.

-

Add DIEA (6.0 eq.) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Drain the final DCM wash from the peptide-resin.

-

Immediately add the pre-activated Boc-6-aminohexanoic acid solution to the resin.

-

Agitate the mixture at room temperature under an inert atmosphere for 1-2 hours.[6]

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times).

-

-

Monitoring (Optional but Recommended):

-

Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Visualizations

Workflow for Linker Incorporation

Caption: Workflow of a single Boc-SPPS cycle for incorporating Boc-6-aminohexanoic acid.

Logical Function of the Linker

Caption: Logical diagram showing 6-aminohexanoic acid as a functional spacer molecule.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Boc-6-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-6-aminohexanoic acid, a widely used derivative in peptide synthesis, drug development, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and concepts.

Introduction to Boc-6-aminohexanoic Acid

Boc-6-aminohexanoic acid, also known as N-(tert-butoxycarbonyl)-6-aminohexanoic acid, is a valuable building block in organic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine function allows for controlled reactions in peptide synthesis and other chemical modifications. Its linear six-carbon chain provides a flexible spacer, which is a critical attribute for its application as a linker in complex molecular architectures.

Solubility Profile of Boc-6-aminohexanoic Acid

The solubility of a compound is a critical physical property that influences its handling, formulation, and application in various experimental and manufacturing processes. Based on available data, the solubility of Boc-6-aminohexanoic acid is summarized below.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for Boc-6-aminohexanoic acid across a wide range of organic solvents is limited in publicly accessible literature. However, a key quantitative value in water has been reported.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Citation |

| Water | H₂O | Not Specified | 50 | 0.216 | [1] |

Note: The molar solubility was calculated based on the molecular weight of Boc-6-aminohexanoic acid (231.29 g/mol ).

Qualitative Solubility Data

Qualitative assessments from various chemical suppliers provide a general understanding of the compound's solubility in common organic solvents.

| Solvent | Chemical Formula | Solubility Description | Citation |

| Chloroform | CHCl₃ | Soluble | [2][3][4] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [2][3][4] |

| Water | H₂O | Slightly Soluble | [2][4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered a reliable approach for determining equilibrium solubility.

Materials

-

Boc-6-aminohexanoic acid (solid)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, DMF, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid Boc-6-aminohexanoic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vial at a controlled temperature.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a chemically inert syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or another suitable quantitative method to determine the concentration of Boc-6-aminohexanoic acid.

-

Calculation: Calculate the solubility of Boc-6-aminohexanoic acid in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Experimental Solubility Determination.

Logical Relationship of Boc-6-aminohexanoic Acid in PROTACs

This diagram illustrates the role of Boc-6-aminohexanoic acid as a component of a linker in the structure of a PROTAC, which brings together a target protein and an E3 ubiquitin ligase.

Caption: Role of Linker in PROTAC-mediated Protein Degradation.

References

An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in modern organic synthesis, particularly in peptide synthesis and drug development.[1][2] Its popularity stems from its stability across a broad range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[1][3][4] This guide provides a comprehensive overview of the Boc group, including its mechanism of action, detailed experimental protocols, and applications.

Core Concepts and Chemical Properties

The Boc group protects amines by converting them into less reactive carbamates.[5] This transformation is crucial in multi-step syntheses to prevent amines, which are good nucleophiles and bases, from participating in unwanted side reactions.[6] The protecting agent most commonly used is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O or Boc anhydride).[2][7]

The key to the Boc group's utility is its acid lability. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), while remaining stable to most bases and nucleophiles.[4][7] This orthogonality allows for selective deprotection in the presence of other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) or the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[5]

Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[1] The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640), forming a tetrahedral intermediate.[1][8] This intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and tert-butanol (B103910) (or tert-butoxide if a base is used).[9][10] The evolution of CO₂ gas is a strong thermodynamic driving force for the reaction.[1][5]

Caption: Mechanism of amine protection using Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves several key steps:

-

Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.[13][14]

-

Fragmentation : The protonated intermediate becomes unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[8][13][14]

-

Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[13][14]

-

Amine Salt Formation : The liberated free amine is then protonated by the excess acid in the medium to form the corresponding amine salt (e.g., a trifluoroacetate (B77799) salt).[13][14]

The generation of the reactive tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues like methionine or tryptophan.[13][15] To prevent this, scavengers like anisole (B1667542), thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture.[13][16]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard procedure for the N-Boc protection of a primary amine using Boc anhydride.[2]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (optional, e.g., Triethylamine (B128534) (TEA) or NaOH) (1.2 mmol, 1.2 eq)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., 10 mL DCM) in a round-bottom flask equipped with a magnetic stir bar.[1]

-

Base Addition (if necessary): If the starting material is an amine salt or if the reaction is sluggish, add a base like triethylamine (1.2 mmol). For amino acids, an aqueous solution of NaOH is often used.[1][2]

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion at room temperature or portion-wise at 0 °C.[1][2]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 1-6 hours).[1]

-

Work-up:

-

Quench the reaction with water and transfer the mixture to a separatory funnel.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[1]

-

Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[2]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography if necessary.[1]

Protocol 2: General Procedure for Boc Deprotection Using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group from a protected amine in solution.

Materials:

-

Boc-protected amine (1.0 mmol)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (optional, e.g., anisole or triisopropylsilane)

-

Cold diethyl ether

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine (1.0 mmol) in anhydrous DCM (e.g., 5-10 mL) in a round-bottom flask.[13][17]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA. A common condition is a 25-50% solution of TFA in DCM (v/v).[15][17] If the substrate is sensitive to alkylation, add a scavenger (e.g., 2.5-5% v/v).[13]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours.[13][17] Monitor the deprotection by TLC or LC-MS.

-

Work-up:

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.[17][18]

-

To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Wash with brine, dry over Na₂SO₄, and concentrate.[12]

-

To isolate the amine salt, precipitate the product by adding cold diethyl ether to the concentrated residue. Collect the solid by filtration or centrifugation.[13]

-

Quantitative Data Summary

The efficiency and conditions for Boc protection and deprotection can vary based on the substrate and reagents used.

Table 1: Comparison of Boc Protection Conditions

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | (Boc)₂O | DMAP (cat.) | Acetonitrile | 2 | 95 | [16] |

| Benzylamine | (Boc)₂O | None | Water/Acetone | 0.2 | 98 | [3] |

| Pyrrolidine | (Boc)₂O | TEA | DCM | 1 | 100 | [6] |

| Glycine | (Boc)₂O | NaOH | Water/Dioxane | 4 | ~90 |[5] |

Table 2: Comparison of Boc Deprotection Conditions

| Substrate Type | Reagent | Solvent | Time (h) | Notes | Reference |

|---|---|---|---|---|---|

| N-Boc Aniline | 25% TFA | DCM | 2 | Standard condition | [17] |

| N-Boc Peptide | 50% TFA | DCM | 0.5 - 2 | Standard for SPPS | [15][19] |

| N-Boc Amino Acid | 4M HCl | Dioxane | 1 - 4 | Forms HCl salt | [12] |

| Acid-Sensitive Substrate | TMSI, then MeOH | Acetonitrile | 0.2 | Mild, non-acidic |[16] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), known as Boc/Bzl chemistry.[20] In this strategy, the temporary Nα-amino group is protected with Boc, while more permanent side-chain protecting groups are typically benzyl-based (Bzl).[15][20]

The synthesis cycle involves repetitive steps of deprotection, neutralization, and coupling.[19]

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using TFA in DCM.[19][20]

-

Neutralization: The resulting ammonium (B1175870) trifluoroacetate salt is neutralized to the free amine, typically using a hindered base like diisopropylethylamine (DIEA).[15][19]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[19]

-

Wash: The resin is washed to remove excess reagents and byproducts.[]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF).[19][22]

Caption: General workflow for Boc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. peptide.com [peptide.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-6-Aminohexanoic Acid: A Versatile Linker in Chemical Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boc-6-aminohexanoic acid is a bifunctional molecule widely employed as a linker in the fields of chemical biology and drug development. Structurally, it is a derivative of 6-aminohexanoic acid (also known as ε-aminocaproic acid or Ahx) where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This ω-amino acid possesses a hydrophobic and flexible aliphatic chain, which imparts unique and valuable properties when incorporated into larger biomolecules.[3][4][5]

The primary role of Boc-6-aminohexanoic acid is to act as a spacer or linker, covalently connecting two or more molecular entities.[3][4] Its defined length, flexibility, and chemical handles—a Boc-protected amine and a terminal carboxylic acid—make it a staple in complex molecular architectures. The Boc group provides a stable, acid-labile protecting group, essential for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[6][7] The terminal carboxylic acid, conversely, is readily available for coupling reactions, typically forming stable amide bonds with primary amines in the presence of activating agents.[1][8]

Its applications are diverse, ranging from its use in peptide synthesis to modify biological activity and stability, to its critical role in constructing sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs).[8][9][10][][12][13]

Physicochemical and Structural Data

The fundamental properties of Boc-6-aminohexanoic acid are crucial for its application in synthesis and bioconjugation. These characteristics are summarized below.

| Property | Value | References |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [][14][15] |

| Synonyms | 6-(Boc-amino)hexanoic acid, Boc-ε-aminocaproic acid, Boc-6-Ahx-OH | [14][15] |

| CAS Number | 6404-29-1 | [12][14] |

| Molecular Formula | C11H21NO4 | [][14] |

| Molecular Weight | 231.29 g/mol | [][14] |

| Appearance | White to off-white powder/solid | [] |

| Melting Point | 35-40 °C | [][15][16] |

| Boiling Point | 166°C at 0.3 mmHg | [16] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate; Slightly soluble in water | [1][16] |

| Storage | 2-8 °C or -20°C for long-term storage | [][12][15] |

Core Applications as a Linker

The hydrophobic and flexible nature of the hexanoic acid chain is a key feature, allowing it to modulate the properties of the final conjugate, such as solubility, cell permeability, and steric hindrance between the linked moieties.[3][4][5]

Peptide Synthesis and Modification

In peptide chemistry, 6-aminohexanoic acid (Ahx) is used to introduce spacing and flexibility into peptide chains.[3][17] It can be incorporated using standard solid-phase peptide synthesis (SPPS) protocols.[17]

-

Spacers : It serves as a spacer to separate two peptide fragments or to distance a label (like biotin (B1667282) or a fluorophore) from the main peptide sequence, which can reduce steric hindrance and improve the accessibility of the label for binding partners like streptavidin.[3]

-

Conformational Control : The flexibility of the Ahx linker can facilitate desired conformations, such as in the synthesis of small-molecule models of β-turns.[3]

-

Cyclic Peptides : It is used to cyclize peptides, which can improve their bioavailability and resistance to proteolysis.[3]

PROTACs (Proteolysis Targeting Chimeras)

Boc-6-aminohexanoic acid is a fundamental building block for PROTAC linkers.[8][9][10][][12][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][13]

-

Structure : The linker connects a ligand for the target protein to a ligand for an E3 ligase.[13]

-

Function : The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Boc-6-aminohexanoic acid provides a simple, flexible alkyl chain that can be easily extended or modified to optimize degradation potency.[13]

Antibody-Drug Conjugates (ADCs) and Bioconjugation

Linkers are a crucial component of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[19][] While various linker chemistries are used, the principles of spacing and hydrophobicity modulation offered by alkyl chains like 6-aminohexanoic acid are relevant.

-

Payload Release : The linker must be stable in systemic circulation but allow for the release of the cytotoxic payload inside the target tumor cell.[19]

-

Physicochemical Properties : Hydrophobic payloads can lead to ADC aggregation. The linker's chemical nature can be tuned to mitigate this.[19]

-

Labeling : The 6-aminohexanoic acid spacer is commonly used to attach biotin to proteins or peptides. The spacer extends the biotin moiety away from the biomolecule, improving its accessibility and binding to streptavidin, which is essential for many bioassays.[3]

Key Experimental Protocols

The utility of Boc-6-aminohexanoic acid hinges on two fundamental chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the coupling of the carboxylic acid to another amine-containing molecule.

Protocol 1: Boc Group Deprotection

The Boc group is reliably removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[8][21]

Materials:

-

Boc-protected substrate (e.g., peptide-resin with a terminal Boc-6-aminohexanoic acid)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIPS), water, if acid-sensitive residues like Trp or Met are present)

-

Diisopropylethylamine (DIPEA) for neutralization (for SPPS)

-

Dimethylformamide (DMF) for washing (for SPPS)

Procedure (Solid-Phase Example):

-

Resin Swelling: Swell the peptide-resin in DCM or DMF in a reaction vessel for 15-30 minutes.[22]

-

Pre-wash: Drain the solvent and add a solution of 25-50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.[21][22]

-

Deprotection: Add a fresh solution of 25-50% TFA in DCM (containing appropriate scavengers if needed). Agitate the mixture at room temperature for 20-30 minutes.[21][22]

-

Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid. Typical wash cycles include DCM (3x), and DMF (3x).[22]

-

Neutralization (for SPPS): Before the next coupling step, neutralize the resulting ammonium (B1175870) trifluoroacetate (B77799) salt. Add a solution of 5-10% DIPEA in DMF and agitate for 5-10 minutes. Drain and wash the resin with DMF (3x) to remove excess base. The resin now has a free primary amine and is ready for the next coupling step.[22]

Protocol 2: Amide Bond Formation (Coupling Reaction)

The carboxylic acid of Boc-6-aminohexanoic acid can be coupled to a free primary amine using a variety of activating agents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and common choice, especially in SPPS.[8][23]

Materials:

-

Boc-6-aminohexanoic acid

-

Amine-containing substrate (e.g., deprotected peptide-resin)

-

HATU or another coupling agent (e.g., HBTU, EDC/HOBt)

-

Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvent: Anhydrous Dimethylformamide (DMF)

Procedure (Solid-Phase Example):

-

Prepare Amino Acid Solution: In a separate vial, dissolve Boc-6-aminohexanoic acid (2-4 equivalents relative to resin loading) and HATU (1.95-3.9 equivalents) in DMF.[22][24]

-

Activation: Add DIPEA (4-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[22][24]

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the swollen, deprotected, and neutralized resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.[22]

-

Monitoring: The completion of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test (beads remain colorless or yellow) indicates the reaction is complete.[24]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[22]

Conclusion

Boc-6-aminohexanoic acid stands out as a versatile and indispensable tool in chemical biology and medicinal chemistry. Its simple, flexible, and hydrophobic aliphatic chain, combined with orthogonal protecting group chemistry, provides a reliable method for spacing and connecting diverse molecular entities.[3][4][8] From modulating peptide conformation to enabling the targeted degradation of proteins via PROTACs, this linker building block is fundamental to the design and synthesis of complex, biologically active molecules. The well-established protocols for its deprotection and coupling ensure its broad applicability and continued relevance in the development of novel therapeutics and research tools.

References

- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. primo.uvm.edu [primo.uvm.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boc-6-aminohexanoic acid | PROTAC Linker | MCE [medchemexpress.cn]

- 12. Boc-6-aminohexanoic acid|6404-29-1|COA [dcchemicals.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chempep.com [chempep.com]

- 22. benchchem.com [benchchem.com]

- 23. rsc.org [rsc.org]

- 24. benchchem.com [benchchem.com]

The Advent of Acid-Labile Protection: A Technical Guide to the Discovery and Historical Context of N-Boc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butyloxycarbonyl (Boc) protecting group for amines revolutionized the field of peptide synthesis, paving the way for the efficient and reliable assembly of complex peptide chains. This technical guide delves into the discovery and historical context of N-Boc protected amino acids, providing a comprehensive resource on their synthesis, deprotection, and application, particularly within the framework of solid-phase peptide synthesis (SPPS).

Historical Context and Discovery

The mid-20th century saw a burgeoning interest in peptides and proteins, but their chemical synthesis was a formidable challenge. The sequential addition of amino acids required a robust and reversible protecting group for the α-amino function to prevent unwanted side reactions and ensure the formation of the correct peptide bond. While the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas, was a significant step forward, its removal via catalytic hydrogenolysis was not always compatible with sensitive amino acid residues.

The breakthrough came in 1957 when Louis A. Carpino first described the tert-butyloxycarbonyl (Boc) group.[1] Independently, Anderson and McGregor, as well as McKay and Albertson, published their work on t-butyloxycarbonylamino acids and their use in peptide synthesis in the same year. The key innovation of the Boc group was its acid lability; it could be readily removed under mild acidic conditions that left many other protecting groups, including the benzyl-based side-chain protecting groups, intact.

This differential acid sensitivity was brilliantly exploited by R. Bruce Merrifield in his development of solid-phase peptide synthesis (SPPS), a paradigm-shifting technology for which he was awarded the Nobel Prize in Chemistry in 1984. Merrifield recognized that the Boc group's properties were ideally suited for his iterative process of anchoring an amino acid to a solid support and sequentially adding protected amino acids. The relative ease of Boc removal, coupled with the stability of the peptide-resin linkage and side-chain protecting groups to the deprotection conditions, formed the cornerstone of what is now known as the Boc/Bzl strategy for SPPS.

The Chemistry of N-Boc Protection and Deprotection

The utility of the Boc group lies in the simplicity and efficiency of its introduction and removal.

N-Boc Protection of Amino Acids

The most common method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

N-Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Data Presentation

The efficiency of both the protection and deprotection steps is crucial for the overall success of peptide synthesis. The following tables summarize key quantitative data related to these processes.

Synthesis of N-Boc-Amino Acids

The yields for the synthesis of N-Boc-amino acids are generally high, although they can vary depending on the specific amino acid and reaction conditions.

| Amino Acid | Protecting Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| L-Alanine | (Boc)₂O | Et₃N | Acetone/Water | 4 | 93 | [2] |

| L-Glutamic Acid | (Boc)₂O | Et₃N | Acetone/Water | 4 | 90 | [2] |

| L-Aspartic Acid | (Boc)₂O | (CH₃)₃N | Acetone/Water | 0.5 | 60 | [2] |

| L-Leucine methyl ester | (Boc)₂O | - | Water/Acetone | 0.08 | 96 | [3] |

| L-Alanine methyl ester | (Boc)₂O | - | Water/Acetone | 0.08 | 95 | [3] |

| L-Valine methyl ester | (Boc)₂O | - | Water/Acetone | 0.12 | 92 | [3] |

| L-Phenylalanine methyl ester | (Boc)₂O | - | Water/Acetone | 0.2 | 94 | [3] |

Table 1: Representative Yields for the Synthesis of N-Boc-Amino Acids.

Deprotection of the N-Boc Group

The choice of deprotection conditions can impact the purity of the final peptide.

| Deprotection Reagent | Reaction Time | Average Peptide Purity (%) | Key Finding | Reference |

| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | Reduced omission sequences due to better resin swelling. | [4] |

| 100% TFA | 5 min | Lower | Insufficient resin swelling can lead to incomplete Boc removal. | [4] |

Table 2: Comparison of Deprotection Reagents on Peptide Purity.

Coupling Efficiency in Boc-SPPS

The efficiency of peptide bond formation can be influenced by the specific amino acids being coupled.

| Amino Acid Residue | Coupling Difficulty | Observation | Reference |

| His, Thr, Arg, Val, Ile, Gln | High (as carboxyl component) | These amino acids are among the most difficult to couple. | [1] |

| Gln, Leu, Ala, Arg, Ile | High (as amine component) | These residues present challenges when they are at the N-terminus. | [1] |

Table 3: Relative Coupling Efficiencies of Boc-Amino Acids in SPPS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Protocol for N-Boc Protection of an Amino Acid

Materials:

-

Amino Acid (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Acetone/Water mixture, Dioxane/Water mixture)

-

Ethyl acetate (B1210297)

-

5% Citric acid solution or dilute HCl

-

Saturated brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base (e.g., Et₃N or NaOH) and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add the (Boc)₂O, either neat or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by TLC.

-

If using an organic/aqueous mixture, remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a non-polar organic solvent (e.g., ether or hexane) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of citric acid or dilute HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude N-Boc-amino acid.

-

The product can be further purified by crystallization.

Protocol for N-Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Methanol or Isopropanol

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.

-

Drain the DCM.

-

Add the deprotection solution (e.g., 50% TFA in DCM) to the resin.

-

Agitate the mixture for 5 minutes (pre-wash).

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x volumes).

-

Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3 x volumes).

-

Wash the resin with Methanol or Isopropanol (2 x volumes).

-

Dry the resin under vacuum before proceeding to the next coupling step.

Protocol for HPLC Purity Analysis of N-Boc-Amino Acids

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve the N-Boc-amino acid sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate key processes in the application of N-Boc protected amino acids.

Conclusion

The discovery of the N-Boc protecting group was a pivotal moment in the history of chemical biology. Its unique acid-labile nature, combined with its stability to a wide range of other reaction conditions, made it an indispensable tool for peptide chemists. The synergy between the Boc group and Merrifield's solid-phase synthesis methodology propelled the field of peptide science forward, enabling the routine synthesis of increasingly complex and biologically important molecules. While the Fmoc/tBu strategy has gained widespread popularity due to its milder final cleavage conditions, the Boc/Bzl approach remains a robust and valuable strategy, particularly for the synthesis of certain "difficult" peptides. A thorough understanding of the historical context, chemical principles, and experimental protocols associated with N-Boc protected amino acids is therefore essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Incorporation of Boc-6-Aminohexanoic Acid in Solid-Phase Peptide Synthesis

Introduction

Boc-6-aminohexanoic acid (Boc-Ahx-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilized as a flexible and hydrophobic spacer or linker within a peptide sequence.[1][2] Its integration can enhance the biological activity of peptides by providing spatial separation between different domains, improving solubility, and reducing steric hindrance.[1][2] These application notes provide a comprehensive overview of the protocol for incorporating Boc-Ahx-OH into a growing peptide chain using the Boc/Bzl protection strategy.

Key Features of Boc-6-Aminohexanoic Acid

-

Hydrophobic Spacer: The hexanoic acid backbone offers a significant degree of hydrophobicity, which can be advantageous for interactions with nonpolar environments.[1][2]

-

Flexible Linker: The aliphatic chain provides rotational freedom, allowing for conformational flexibility within the peptide.[2]

-

Versatility: It can be incorporated at various positions within a peptide sequence to modulate its properties. It is compatible with a range of coupling reagents and reaction conditions.[3]

Experimental Protocols

The following protocols outline the step-by-step procedure for the incorporation of Boc-6-aminohexanoic acid into a peptide sequence using manual Boc-SPPS. These protocols are applicable to standard resins used in Boc chemistry, such as Merrifield or MBHA resins.[4]

1. Resin Preparation and Swelling

Prior to initiating the synthesis, the solid support must be adequately swollen to ensure optimal accessibility of the reactive sites.

| Parameter | Value | Reference |

| Resin Type | Merrifield, PAM, or MBHA resin | [4][5] |

| Swelling Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | [6] |

| Procedure | 1. Place the desired amount of resin in a reaction vessel. 2. Add DCM or DMF (10-15 mL per gram of resin). 3. Gently agitate for 30-60 minutes at room temperature. 4. Drain the solvent. | [5] |

2. Boc Deprotection of the N-terminal Amino Acid on Resin

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with Boc-6-aminohexanoic acid.

| Parameter | Reagent/Condition | Typical Value/Range | Reference |

| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in DCM | 10 mL per gram of resin | [4][7] |

| Pre-wash | 50% TFA/DCM | 1 x 1-2 minutes | [4] |

| Deprotection Time | 50% TFA/DCM | 1 x 20-30 minutes | [4] |

| Washing Solvents | DCM, Isopropanol (IPA), DMF | 3-5 washes with each solvent | [5] |

Detailed Protocol:

-

Wash the swollen resin with DCM (3x).

-

Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[4][5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5x), IPA (3x), and DMF (3-5x) to remove residual TFA.[5]

3. Neutralization

The N-terminal amine is protonated after TFA treatment and must be neutralized to the free amine before the coupling reaction.

| Parameter | Reagent/Condition | Typical Value/Range | Reference |

| Neutralization Reagent | 10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM | 10 mL per gram of resin | [7] |

| Neutralization Time | 2 x 5-10 minutes | Agitate at room temperature | [4] |

| Washing Solvents | DMF, DCM | 3-5 washes with each solvent | [5] |

Detailed Protocol:

-

Add the 10% DIEA solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess base.[5]

4. Coupling of Boc-6-aminohexanoic acid

This is the key step where the Boc-Ahx-OH is introduced into the peptide chain. The use of a coupling agent is necessary to activate the carboxylic acid for amide bond formation. A common and efficient method involves HBTU/DIEA.

| Parameter | Reagent/Condition | Typical Value/Range | Reference |

| Amino Acid | Boc-6-aminohexanoic acid | 2-4 equivalents | [7][8] |

| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 1.9-3.9 equivalents | [5][8] |

| Base | DIEA | 4-6 equivalents | [7][8] |

| Solvent | DMF or a mixture of DMF/DCM | 5-10 mL per gram of resin | [7] |

| Pre-activation Time | 1-2 minutes | In a separate vessel | [5] |

| Coupling Time | 1-2 hours | Agitate at room temperature | [5] |

Detailed Protocol:

-

In a separate reaction vessel, dissolve Boc-6-aminohexanoic acid (2-4 eq.) and HBTU (1.9-3.9 eq.) in DMF.

-

Add DIEA (4-6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[5]

-

Add the activated Boc-6-aminohexanoic acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.[5]

-

Monitor the completion of the coupling reaction using the Kaiser test.[9] A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x).

5. Capping of Unreacted Amines (Optional)

If the coupling is incomplete after a second attempt, any unreacted N-terminal amines should be capped to prevent the formation of deletion peptides.

| Parameter | Reagent/Condition | Typical Value/Range | Reference |

| Capping Reagent | Acetic anhydride/DIEA in DMF | 10-20 fold excess | [10] |

| Capping Time | 20-30 minutes | Agitate at room temperature | [10] |

6. Subsequent Amino Acid Coupling

To continue the peptide chain elongation after the incorporation of Boc-6-aminohexanoic acid, repeat steps 2 through 4, using the desired Boc-protected amino acid in the coupling step.

Monitoring Coupling Efficiency

The success of each coupling step is critical for the purity of the final peptide. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[9]

| Test | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |

| Kaiser Test | Intense blue color of the beads | Yellow or colorless beads |

Potential Side Reactions and Mitigation

While the incorporation of Boc-6-aminohexanoic acid is generally straightforward, users should be aware of common side reactions in Boc-SPPS:

-

Diketopiperazine Formation: This is more likely to occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. Using an in-situ neutralization/coupling protocol can help to minimize this side reaction.[4]

-

Racemization: While less of a concern for the achiral 6-aminohexanoic acid, racemization of standard amino acids can be minimized by the addition of 1-hydroxybenzotriazole (B26582) (HOBt) during the coupling step.[8]

-

Incomplete Coupling: Due to the flexibility of the hexanoic acid chain, steric hindrance is generally not a major issue. However, for subsequent sterically hindered amino acids, more potent coupling reagents like HATU may be beneficial.[8]

Diagrams

Workflow for Boc-SPPS Cycle

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Logical Flow for Coupling Boc-6-Aminohexanoic Acid

Caption: Decision workflow for the coupling of Boc-6-aminohexanoic acid.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: A Step-by-Step Guide for Coupling Boc-6-aminohexanoic Acid to Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical coupling of Boc-6-aminohexanoic acid to primary amines, a common procedure in peptide synthesis, drug development, and the creation of PROTACs.[1][2][3][4] Boc-6-aminohexanoic acid serves as a versatile linker, imparting a flexible and hydrophobic spacer into target molecules.[5] This guide details a standard and effective protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents. Included are step-by-step experimental procedures, a summary of expected yields, and diagrams illustrating the workflow and reaction mechanism.

Introduction

Boc-6-aminohexanoic acid is a valuable bifunctional molecule utilized in a variety of synthetic applications. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the selective reaction of the terminal carboxylic acid with an amine to form a stable amide bond.[1][2][4] The Boc group can be subsequently removed under acidic conditions, revealing a primary amine for further functionalization.[1][2] This linker is frequently employed in peptide synthesis and for the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3]

The formation of the amide bond is typically facilitated by coupling agents that activate the carboxylic acid. A widely used and efficient method involves the use of a carbodiimide, such as EDC, often in the presence of an additive like HOBt to improve reaction efficiency and minimize side reactions.[6][7][8] This protocol provides a reliable method for the successful coupling of Boc-6-aminohexanoic acid to a variety of primary amines.

Experimental Protocols

Materials

-

Boc-6-aminohexanoic acid

-

Primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

Protocol for EDC/HOBt Coupling

-

Reaction Setup: In a round-bottom flask, dissolve Boc-6-aminohexanoic acid (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous DMF (approximately 5-10 mL per mmol of Boc-6-aminohexanoic acid).

-

Addition of Base: Add DIEA (2.0-3.0 equivalents) to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.

-

Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.2-1.5 equivalents) followed by EDC-HCl (1.2-1.5 equivalents) to the stirred solution.[7]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

Workup and Purification

-

Quenching: Upon completion of the reaction, quench the mixture by adding water (approximately 30 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[9]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation

The following table summarizes typical yields for amide coupling reactions using EDC/HOBt under various conditions, providing an expectation for the efficiency of this protocol.

| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Yield (%) | Reference |

| Generic Acid | Amine | EDC-HCl, HOBt | DIEA | DMF | 83 | [7] |

| Generic Acid | Amine | EDC-HCl, HOBt | DIEA | DMF | 85 | [7] |

| Boc-Valine | Biphenylamine | EDC, HOBt (cat.) | DMAP | CH₃CN | 93 | [6] |

| Boc-Piperidine Carboxylic Acid | Aniline Derivative | EDC, HOBt (cat.) | DMAP | CH₃CN | excellent | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for the coupling of Boc-6-aminohexanoic acid to an amine.

Signaling Pathway/Mechanism

Caption: Mechanism of amide bond formation using EDC and HOBt.

References

- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

- 2. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Applications of Boc-6-Aminohexanoic Acid in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-aminohexanoic acid, a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, serves as a versatile and valuable tool in the design and synthesis of sophisticated drug delivery systems. Its linear six-carbon chain provides a flexible and hydrophobic spacer, enabling its use as a linker to conjugate drugs to various carriers, modify the surface of nanoparticles, and construct complex therapeutic entities like Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group allows for controlled, stepwise chemical reactions, a crucial aspect in the multi-step synthesis of modern drug delivery vehicles. This document provides detailed application notes and experimental protocols for the use of Boc-6-aminohexanoic acid in several key areas of drug delivery research.

Core Applications and Methodologies

The primary applications of Boc-6-aminohexanoic acid in drug delivery revolve around its utility as a linker for:

-

Surface Modification of Polymeric Nanoparticles: Enhancing the biocompatibility and providing attachment points for targeting ligands on nanoparticles.

-

Dendrimer-Drug Conjugates: Serving as a spacer arm to attach therapeutic agents to the periphery of dendrimers.

-

Liposome (B1194612) Functionalization: Modifying the surface of liposomes to improve their stability and enable targeted delivery.

-

PROTAC Synthesis: Acting as a flexible linker to connect a target protein binder and an E3 ligase ligand.

Application 1: Surface Functionalization of PLGA Nanoparticles for Controlled Drug Delivery

Objective: To utilize Boc-6-aminohexanoic acid to introduce amine functionalities on the surface of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can then be used for drug conjugation or the attachment of targeting moieties.

Workflow Diagram:

Caption: Workflow for the surface functionalization of PLGA nanoparticles using Boc-6-aminohexanoic acid.

Experimental Protocol: Synthesis and Functionalization of Paclitaxel-Loaded PLGA Nanoparticles

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15 kDa)

-

Poly(vinyl alcohol) (PVA)

-

Boc-6-aminohexanoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Preparation of Paclitaxel-Loaded PLGA Nanoparticles:

-

Dissolve 100 mg of PLGA and 10 mg of paclitaxel in 5 mL of dichloromethane.

-

Prepare a 2% (w/v) aqueous solution of PVA.

-

Add the organic phase to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath.

-

Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation.

-

Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes and wash three times with deionized water.

-

-

Surface Activation and Conjugation with Boc-6-aminohexanoic acid:

-